2,6-Bis(dichloromethyl)pyridine
Description
2,6-Bis(dichloromethyl)pyridine (CAS: 55422-79-2) is a halogenated pyridine derivative characterized by two dichloromethyl (-CH₂Cl) groups at the 2- and 6-positions of the pyridine ring. Its synthesis typically involves the reaction of pyridine-2,6-dicarbonyl dichloride with chlorinated alcohols or via direct chlorination of methyl groups on the pyridine backbone . This compound serves as a versatile precursor in organic synthesis, particularly for constructing thiaazacrown ethers, where its dichloromethyl groups facilitate nucleophilic substitution reactions . It is also utilized in coordination chemistry, forming complexes with transition metals like rhodium, where its dichloromethyl substituents participate in oxidative addition reactions .
The compound’s hydrochloride salt (2,6-bis(chloromethyl)pyridine hydrochloride) is a stable crystalline solid, with applications ranging from pharmaceutical intermediates to ligand design . Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring and the electrophilic dichloromethyl groups, making it a key building block in diverse chemical syntheses.
Properties
CAS No. |
83684-21-3 |
|---|---|
Molecular Formula |
C7H5Cl4N |
Molecular Weight |
244.9 g/mol |
IUPAC Name |
2,6-bis(dichloromethyl)pyridine |
InChI |
InChI=1S/C7H5Cl4N/c8-6(9)4-2-1-3-5(12-4)7(10)11/h1-3,6-7H |
InChI Key |
OHBPGWLMNSJGGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(Cl)Cl)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Oxidation of 2,6-Lutidine to 2,6-Dinicotinic Acid
The foundational step in synthesizing 2,6-bis(dichloromethyl)pyridine involves oxidizing 2,6-lutidine to 2,6-dinicotinic acid. Patent CN104945312A details a process where 2,6-lutidine reacts with potassium permanganate (KMnO₄) in aqueous medium at 75–80°C for 35 minutes. The molar ratio of 2,6-lutidine to KMnO₄ is critical, with optimal results observed at 1:4–5. Post-reaction, the pH is adjusted to 3–4 using 2 M HCl to precipitate the dicarboxylic acid, achieving a yield of 85–90% after cold filtration at 20–25°C.
Esterification and Reduction to 2,6-Pyridine Dimethanol
The dicarboxylic acid undergoes esterification with methanol under sulfuric acid catalysis, forming 2,6-dinicotinic acid dimethyl ester. A molar ratio of 1:2.5–3 (acid:methanol) ensures complete conversion. Subsequent reduction using sodium borohydride (NaBH₄) in a tetrahydrofuran (THF)-toluene solvent system (1:1 v/v) at 0–5°C yields 2,6-pyridine dimethanol. The inclusion of aluminum chloride (AlCl₃) as a Lewis acid enhances reduction efficiency, with NaBH₄ ratios of 1:6–8 (ester:reagent) achieving >95% conversion.
Chlorination with Thionyl Chloride
The final chlorination step employs thionyl chloride (SOCl₂) in methanol, where 2,6-pyridine dimethanol reacts at a 1:2.2–2.5 molar ratio. This exothermic reaction requires temperature control (<25°C) to prevent byproduct formation. The patent reports an 80–82% molar yield of 2,6-dichloromethyl pyridine hydrochloride after suction filtration.
Table 1: Reaction Conditions for Oxidation-Chlorination Pathway
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxidation | KMnO₄, H₂O, 75–80°C, 35 min | 85–90% |
| Esterification | CH₃OH, H₂SO₄, reflux | >95% |
| Reduction | NaBH₄, AlCl₃, THF/toluene, 0–5°C | >95% |
| Chlorination | SOCl₂, CH₃OH, <25°C | 80–82% |
Direct Chlorination of 2,6-Bis(hydroxymethyl)pyridine
Synthesis of 2,6-Bis(chloromethyloxycarbonyloxymethyl)pyridine
Patent EP0258009B1 describes an alternative route starting from 2,6-bis(hydroxymethyl)pyridine (II), which reacts with chloromethyl chloroformate in chloroform at -5°C. Pyridine is added as a base to neutralize HCl, with a molar ratio of 1:2.1–2.6 (II:chloroformate). The reaction achieves 95–97% purity after aqueous workup, though the final product is a carbonate derivative rather than the dichloromethyl target.
Challenges in Direct Chlorination
Direct chlorination of 2,6-bis(hydroxymethyl)pyridine using PCl₅ or SOCl₂ often leads to over-chlorination or ring substitution. Modifying reaction conditions—such as using dichloromethane as a solvent and controlled stoichiometry (1:2.2 Cl⁻ equivalents)—can mitigate side reactions, but yields remain suboptimal (60–70%) compared to multi-step pathways.
Comparative Analysis of Methodologies
Cost and Toxicity Considerations
The oxidation-chlorination method (CN104945312A) employs low-cost reagents like KMnO₄ and methanol but generates toxic byproducts (e.g., MnO₂). In contrast, direct chlorination avoids oxidation steps but requires expensive chloromethyl chloroformate and stringent temperature control.
Scalability and Industrial Suitability
Multi-step synthesis, despite higher complexity, is preferred for industrial scale-up due to reproducible yields (>80%) and compatibility with continuous flow systems. Direct methods face challenges in intermediate purification and solvent recovery.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(dichloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl groups can be substituted by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 2,6-bis(methyl)pyridine.
Oxidation Reactions: Oxidation of the compound can lead to the formation of pyridine derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used for oxidation reactions.
Major Products: The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2,6-Bis(dichloromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Bis(dichloromethyl)pyridine involves its ability to coordinate with metal ions through the nitrogen atom in the pyridine ring. This coordination forms stable complexes that can participate in various catalytic processes. The dichloromethyl groups provide additional sites for chemical modification, enhancing the compound’s versatility in synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogenated Pyridine Esters: Bromoethyl and Chloroethyl Derivatives
Two structurally related esters, Bis(2-bromoethyl) pyridine-2,6-dicarboxylate (14) and Bis(2-chloroethyl) pyridine-2,6-dicarboxylate (15), demonstrate how halogen substituents impact synthesis and properties. Both are synthesized from pyridine-2,6-dicarbonyl dichloride but differ in the alcohol used (2-bromoethanol vs. 2-chloroethanol). Key comparisons include:
| Property | Compound 14 (Br) | Compound 15 (Cl) |
|---|---|---|
| Yield | 52% | 58% |
| Melting Point | 104–106°C | 94–96°C |
| Substituent Reactivity | Br (better leaving group) | Cl (lower steric hindrance) |
The higher yield of Compound 15 suggests chloroethyl groups offer milder reaction conditions. The lower melting point of Compound 15 may reflect reduced molecular symmetry compared to its brominated counterpart .
Oxazoline-Based Ligands: Py-ox and Py-box
2,6-Bis(1,3-oxazolin-2-yl)pyridine (Py-box) and its monomeric analog 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) are nitrogen-donor ligands used in catalysis. Key differences include:
- Synthesis: Py-box is synthesized via cyclocondensation of pyridine-2,6-dicarboxylic acid with amino alcohols, yielding a rigid tridentate ligand, while Py-ox is simpler but less sterically hindered .
- Thermal Stability : DSC analysis reveals Py-box has a higher melting range (148–152°C) compared to Py-ox (54.6–60.0°C), attributed to increased rigidity and intermolecular interactions in Py-box .
- Applications : Py-box forms stable complexes with transition metals (e.g., Ti, V) for ethylene polymerization, whereas Py-ox is more suited for smaller metal ions like Re or Pd .
Sterically Hindered Pyridines: 2,6-Di-tert-butylpyridine
2,6-Di-tert-butylpyridine (CAS: 585-48-8) contrasts sharply with 2,6-bis(dichloromethyl)pyridine in steric and electronic properties:
| Property | This compound | 2,6-Di-tert-butylpyridine |
|---|---|---|
| Substituents | -CH₂Cl (electron-withdrawing) | -C(CH₃)₃ (electron-donating) |
| Physical State | Solid (hydrochloride salt) | Liquid at room temperature |
| Basicity (pKa) | Not reported | 3.58 |
| Applications | Synthetic precursor | Non-coordinating base in catalysis |
The tert-butyl groups in 2,6-di-tert-butylpyridine provide steric shielding, making it a poor ligand but an effective base in acid-catalyzed reactions .
Extraction Ligands: C4-BPP vs. C5-BPP
2,6-Bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP) and its neopentyl analog C5-BPP are studied for An(III)/Ln(III) separation. Key differences:
| Property | C4-BPP | C5-BPP |
|---|---|---|
| Separation Factor (SF) | SF Am(III)/Eu(III) ≈ 200 | SF Am(III)/Eu(III) ≈ 100 |
| Stability Constants | Moderate | Higher |
| Substituent Effect | tert-butyl enhances selectivity | Neopentyl increases stability |
Despite lower stability constants, C4-BPP’s tert-butyl groups improve selectivity for actinides, highlighting the role of substituent bulk in extraction efficiency .
Q & A
Q. What are the optimal synthetic routes for preparing 2,6-Bis(dichloromethyl)pyridine and its derivatives?
- Methodological Answer : Two primary approaches are documented:
- Biocatalytic synthesis : Recombinant microbial whole cells can convert 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine, which can be further functionalized. This method offers high regioselectivity and mild reaction conditions .
- Chemical synthesis : Direct chlorination of 2,6-lutidine derivatives using chlorinating agents (e.g., SOCl₂) or nucleophilic substitution of hydroxymethyl groups with HCl. This route requires precise control of stoichiometry and reaction time to avoid over-chlorination .
- Comparison : Biocatalysis avoids harsh reagents but may require longer reaction times, while chemical synthesis allows rapid scaling but generates halogenated byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound-based complexes?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies proton environments and confirms substitution patterns (e.g., dichloromethyl vs. hydroxymethyl groups) .
- IR spectroscopy : Detects C-Cl stretching vibrations (~550–600 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
- X-ray crystallography : Resolves crystal structures of metal complexes (e.g., Mn(II) or Ru(III) complexes), revealing coordination geometry and ligand binding modes .
Q. How is this compound utilized in chemosensor design?
- Methodological Answer : The dichloromethyl groups serve as reactive handles for functionalization with fluorophores or receptors. For example:
- Hg²⁺ detection : Reacting 2,6-bis(chloromethyl)pyridine with aminonaphthalimide derivatives creates a selective fluorescent sensor. The sensor’s emission intensity correlates linearly with Hg²⁺ concentration in neutral aqueous buffers .
- Aniline detection : Substitution with benzimidazole groups yields a V-shaped ligand that exhibits a unique spectral response to aniline, with sensitivity down to micromolar levels .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic deactivation of this compound-derived catalysts?
- Methodological Answer : In hydrodechlorination reactions, chlorine accumulation on catalyst surfaces (e.g., Ni or Ru) can block active sites. Strategies to mitigate this include:
- Hydrogen spillover : Using hydrogen-rich environments to desorb chlorine species .
- Ligand design : Incorporating thermally stable pincer ligands (e.g., bis(imidazolyl)pyridine) to stabilize metal centers and reduce leaching .
- Operando spectroscopy : Monitoring catalyst surfaces via XPS or TEM during reaction cycles to identify deactivation pathways .
Q. How do steric and electronic modifications of this compound ligands affect metal complex reactivity?
- Methodological Answer :
- Steric effects : Bulky substituents (e.g., aryl groups) hinder substrate access to metal centers, reducing catalytic turnover but improving selectivity. For example, 2,6-bis(trimethylphenylimino)pyridine-Ru complexes show enhanced stability in transfer hydrogenation .
- Electronic effects : Electron-withdrawing groups (e.g., -Cl) increase Lewis acidity of metal centers, accelerating substrate activation. Conversely, electron-donating groups (e.g., -OCH₃) modulate redox potentials in photochemical applications .
- Computational modeling : DFT calculations can predict ligand-field splitting and optimize metal-ligand charge transfer properties .
Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound-based systems?
- Methodological Answer : Discrepancies often arise from differences in:
- Reaction conditions : Temperature, solvent polarity, and hydrogen partial pressure significantly impact turnover frequencies .
- Catalyst pre-treatment : Activation protocols (e.g., reduction under H₂ vs. inert gas) alter surface morphology and active site availability .
- Analytical calibration : Standardize quantification methods (e.g., GC-MS vs. HPLC) to ensure consistent activity measurements .
Q. How can this compound derivatives be tailored for enzyme inhibition studies?
- Methodological Answer :
- Functionalization : Replace chloromethyl groups with thiol- or tosyl-based moieties to enhance binding to enzyme active sites. For example, 2,6-bis(phenylthiomethyl)pyridine inhibits mushroom tyrosinase by chelating copper ions in the enzyme’s active site .
- Kinetic assays : Use Michaelis-Menten analysis to determine inhibition constants (Kᵢ) and mechanism (competitive vs. non-competitive) .
- Molecular docking : Simulate ligand-enzyme interactions to optimize substituent geometry for higher affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
